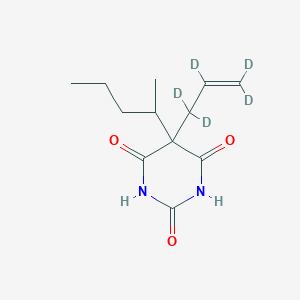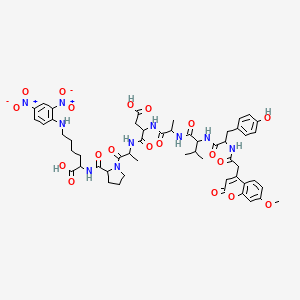
Galactosylceramide (bovine spinal cord)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactosylceramide (bovine spinal cord): is a type of glycosphingolipid that contains galactose attached to a ceramide. It is primarily found in nerve tissues and is the main glycosphingolipid in the central nervous system . This compound plays a crucial role in various cellular processes, including cell agglutination, cellular signaling in glycosynapses, cellular development, and activation of T cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Galactosylceramide can be synthesized enzymatically using a galactosyltransferase enzyme. The reaction involves the transfer of a galactose moiety from UDP-galactose to ceramide, forming galactosylceramide and UDP as a byproduct . The enzyme catalyzes the following reaction: [ \text{UDP-galactose} + \text{ceramide} \rightarrow \text{galactosylceramide} + \text{UDP} ]
Industrial Production Methods: Industrial production of galactosylceramide typically involves extraction from bovine spinal cord tissues. The extraction process includes purification steps to isolate the compound from other lipids and proteins present in the tissue .
Analyse Des Réactions Chimiques
Types of Reactions: Galactosylceramide undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by acid beta-galactosidases, which cleave the galactose moiety from the ceramide.
Oxidation: Involves the use of oxidizing agents to modify the ceramide backbone.
Glycosylation: Enzymatic addition of sugar moieties to the ceramide structure.
Major Products:
Hydrolysis: Produces ceramide and galactose.
Oxidation: Results in oxidized ceramide derivatives.
Glycosylation: Forms various glycosylated ceramides depending on the sugar moieties added.
Applications De Recherche Scientifique
Galactosylceramide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosphingolipid chemistry and interactions.
Biology: Plays a role in cellular signaling, development, and immune responses.
Mécanisme D'action
Galactosylceramide exerts its effects through its role in cellular membranes and signaling pathways. It is a key component of myelin, the protective sheath around nerve fibers, and is involved in maintaining the structure and stability of myelin . The compound interacts with various proteins and receptors on the cell surface, influencing cellular processes such as differentiation and immune responses .
Comparaison Avec Des Composés Similaires
Glucosylceramide: Another glycosphingolipid with glucose instead of galactose attached to ceramide.
Sulfatide: A sulfated derivative of galactosylceramide.
Comparison:
Galactosylceramide vs. Glucosylceramide: While both are glycosphingolipids, galactosylceramide is primarily found in the central nervous system, whereas glucosylceramide is more abundant in the epidermis.
Galactosylceramide vs. Sulfatide: Sulfatide is a modified form of galactosylceramide with a sulfate group, which alters its function and distribution in the body.
Galactosylceramide’s unique role in the central nervous system and its involvement in various cellular processes make it a compound of significant interest in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C48H93NO9 |
|---|---|
Poids moléculaire |
828.3 g/mol |
Nom IUPAC |
2-hydroxy-N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56) |
Clé InChI |
ZXWQZGROTQMXME-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785859.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B10785880.png)

![(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785897.png)

![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B10785916.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethyl(methyl)amino)propan-1-one,monohydrochloride](/img/structure/B10785923.png)
![3-[[2-[[5-amino-2-[[3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B10785930.png)
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785940.png)



